molecular formula C14H26O6 B100459 Bis(2-Hydroxyethyl)Sebacate CAS No. 17200-46-3

Bis(2-Hydroxyethyl)Sebacate

Cat. No. B100459
CAS RN: 17200-46-3
M. Wt: 290.35 g/mol
InChI Key: HPGPXNBJMFJCTM-UHFFFAOYSA-N
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Description

Bis(2-Hydroxyethyl)Sebacate (BHES) is a chemical compound that belongs to the class of sebacate esters. BHES is a colorless, odorless, and viscous liquid that is soluble in water and organic solvents. BHES has been widely used in different fields, including the pharmaceutical industry, cosmetics, and polymer science. BHES is known for its excellent properties, such as biocompatibility, low toxicity, and high stability, which make it an attractive compound for various applications.

Mechanism Of Action

The mechanism of action of Bis(2-Hydroxyethyl)Sebacate is not fully understood, but it is believed to involve the formation of hydrogen bonds with the surrounding molecules. Bis(2-Hydroxyethyl)Sebacate can form hydrogen bonds with water molecules, which can alter the properties of the surrounding environment and affect the behavior of other molecules. Bis(2-Hydroxyethyl)Sebacate can also interact with other molecules, such as proteins and lipids, through hydrogen bonding and hydrophobic interactions, which can affect their structure and function.

Biochemical And Physiological Effects

Bis(2-Hydroxyethyl)Sebacate has been shown to have low toxicity and biocompatibility, which makes it suitable for various biomedical applications. Bis(2-Hydroxyethyl)Sebacate has been tested for its cytotoxicity and genotoxicity, and it has been found to be safe for use in vitro and in vivo. Bis(2-Hydroxyethyl)Sebacate has also been shown to have antioxidant and anti-inflammatory properties, which can be beneficial for the treatment of various diseases, such as cancer and cardiovascular diseases.

Advantages And Limitations For Lab Experiments

Bis(2-Hydroxyethyl)Sebacate has several advantages for use in laboratory experiments. Bis(2-Hydroxyethyl)Sebacate is a stable and reproducible compound that can be easily synthesized and purified. Bis(2-Hydroxyethyl)Sebacate has low toxicity and is biocompatible, which makes it suitable for use in cell culture and animal studies. However, Bis(2-Hydroxyethyl)Sebacate has some limitations, such as its high viscosity, which can affect its handling and mixing with other compounds. Bis(2-Hydroxyethyl)Sebacate can also form aggregates at high concentrations, which can affect its properties and behavior.

Future Directions

Bis(2-Hydroxyethyl)Sebacate has a wide range of potential applications in various scientific fields, and there are several future directions for research. One direction is to investigate the use of Bis(2-Hydroxyethyl)Sebacate as a drug carrier for the delivery of hydrophobic drugs. Bis(2-Hydroxyethyl)Sebacate can form stable micelles in water, which can encapsulate hydrophobic drugs and improve their solubility and bioavailability. Another direction is to explore the use of Bis(2-Hydroxyethyl)Sebacate as a plasticizer for the preparation of polymeric materials for tissue engineering and drug delivery applications. Bis(2-Hydroxyethyl)Sebacate can improve the mechanical properties and biocompatibility of polymeric materials, which can enhance their performance in vivo. Finally, further studies are needed to understand the mechanism of action of Bis(2-Hydroxyethyl)Sebacate and its interactions with other molecules, which can provide insights into its properties and behavior.

Scientific Research Applications

Bis(2-Hydroxyethyl)Sebacate has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, Bis(2-Hydroxyethyl)Sebacate has been used as a drug carrier for the delivery of hydrophobic drugs. Bis(2-Hydroxyethyl)Sebacate can form stable micelles in water, which can encapsulate hydrophobic drugs and improve their solubility and bioavailability. Bis(2-Hydroxyethyl)Sebacate has also been used as a plasticizer for the preparation of polymeric materials, such as poly(lactic acid) and poly(ε-caprolactone), which are used for tissue engineering and drug delivery applications.

properties

CAS RN

17200-46-3

Product Name

Bis(2-Hydroxyethyl)Sebacate

Molecular Formula

C14H26O6

Molecular Weight

290.35 g/mol

IUPAC Name

bis(2-hydroxyethyl) decanedioate

InChI

InChI=1S/C14H26O6/c15-9-11-19-13(17)7-5-3-1-2-4-6-8-14(18)20-12-10-16/h15-16H,1-12H2

InChI Key

HPGPXNBJMFJCTM-UHFFFAOYSA-N

SMILES

C(CCCCC(=O)OCCO)CCCC(=O)OCCO

Canonical SMILES

C(CCCCC(=O)OCCO)CCCC(=O)OCCO

synonyms

Decanedioic acid bis(2-hydroxyethyl) ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sebacic acid (50.5g, 0.25 mole), the catalyst of Example II (0.5g), and methyl isobutyl ketone (250 ml) were charged to the autoclave and heated to 150° C. Ethylene oxide (24.23g, 0.55 mole) was introduced from a nitrogen-pressurized cylinder to the autoclave. The temperature rose to 160° C and the pressure increased from 25 psi to 100 psi. After 60 minutes at 160° C, the pressure dropped to 88 psi and the system was vented. The light yellow green reaction mixture was mixed with carbon black, heated to boiling, and filtered through a sintered-glass funnel containing some Al2O3. Upon cooling to -30° C, the precipitated material was filtered, washed with cold hexane, dried in a vacuum desiccator for 48 hours and weighed (31.0g). The product was isolated in 44.0% yield and melted at 47° C. The infrared bands at 3350 cm-1 (OH), 2970 cm-1 (CH2) and 1730 cm-1 (C=O) were characteristic of the expected ester. Anal. Calcd. for C14H26O6 : C, 57.93; H, 8.97; O, 33.10, Found: C, 58.00; H, 9.02. Molecular weight by hydroxyl number. Theory: 290. Found: 289.
Quantity
50.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
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reactant
Reaction Step One
[Compound]
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catalyst
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
24.23 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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